5-nitro-N-(1-phenylethyl)furan-2-carboxamide
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Overview
Description
5-nitro-N-(1-phenylethyl)furan-2-carboxamide: is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 260.245 g/mol
Density: Not available
Melting Point: Not available
CAS Number: 779327-05-8
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. Research and development in this area may yield more information in the future.
Chemical Reactions Analysis
Reactivity:: 5-nitro-N-(1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
- Building Block: Researchers may use this compound as a building block for more complex molecules.
- Pharmacophore Design: It could serve as a starting point for designing new drugs.
- Biological Studies: Investigating its effects on biological systems.
- Drug Development: Exploring its potential as a drug candidate.
- Fine Chemicals: Possible applications in specialty chemicals.
Mechanism of Action
The exact mechanism by which 5-nitro-N-(1-phenylethyl)furan-2-carboxamide exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific structure. Similar compounds include:
- 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- 3-methyl-5-nitro-N-(1S)-1-phenylethyl)pyridin-2-amine
- 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide
- 5-Nitro-N-(1-phenylethyl)-2-pyridinamine
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-nitro-N-(1-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-9(10-5-3-2-4-6-10)14-13(16)11-7-8-12(19-11)15(17)18/h2-9H,1H3,(H,14,16) |
InChI Key |
YVLORCVRBMUNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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